Propamidine isethionate
CAS No.: 140-63-6
Cat. No.: VC0540279
Molecular Formula: C21H32N4O10S2
Molecular Weight: 564.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140-63-6 |
---|---|
Molecular Formula | C21H32N4O10S2 |
Molecular Weight | 564.6 g/mol |
IUPAC Name | 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
Standard InChI | InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6) |
Standard InChI Key | WSOSYBUSMXEYDO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Canonical SMILES | C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of Propamidine Isethionate
Molecular Characteristics
Propamidine isethionate is the isethionate salt form of propamidine, characterized by two benzamidine groups linked by a trimethyleneoxy chain. Its molecular weight is 438.498 g/mol, with an exact mass of 438.157 Da . The compound’s logP value of 3.65 indicates moderate lipophilicity, facilitating penetration into microbial membranes .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 140-63-6 |
Molecular Formula | |
Molecular Weight | 438.498 g/mol |
LogP | 3.65 |
PSA (Polar Surface Area) | 201.18 Ų |
Synthesis and Stability
Propamidine isethionate is synthesized via nucleophilic substitution between 4,4'-(trimethylenedioxy)dibenzamidine and isethionic acid under controlled pH conditions. Stability studies indicate degradation under alkaline conditions (>pH 8), necessitating storage in neutral buffers .
Mechanism of Action and Antimicrobial Activity
Primary Mechanisms
Propamidine isethionate exerts its effects through:
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Membrane Disruption: Binds to phospholipids in microbial membranes, causing leakage of intracellular components .
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Enzyme Inhibition: Inhibits NADH dehydrogenase and cytochrome oxidase, crippling microbial respiration .
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Immunomodulation: When conjugated with polyclonal antibodies, reduces IL-1β and caspase-3 activity by 40% compared to monotherapy, mitigating corneal inflammation .
Spectrum of Activity
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Acanthamoeba spp.: Minimum inhibitory concentration (MIC) of 2–4 µg/mL for A. griffini trophozoites .
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Bacteria: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Pseudomonas aeruginosa (MIC: 16 µg/mL).
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Fungi: Limited activity against Candida albicans (MIC: 32 µg/mL).
Clinical Applications in Ophthalmology
Acanthamoeba Keratitis Management
In a prospective trial of 87 eyes with AK, combination therapy with propamidine isethionate 0.1% and neomycin achieved 83% treatment success (50/60 eyes) . Key outcomes:
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Advanced AK: Success rate drops to 67% due to stromal invasion .
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Adverse Effects: Corneal epithelial toxicity observed in 23% of patients .
Adjunctive Therapies
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Immunoconjugates: Rabbit-derived anti-Acanthamoeba antibodies conjugated to propamidine reduce relapse rates from 31% to 9% .
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Polyhexamethylene Biguanide (PHMB): Synergistic effect lowers MIC values by 4-fold .
Parameter | Propamidine Isethionate 0.1% | Dibromopropamidine 0.15% |
---|---|---|
Corneal Toxicity | 23% | 18% |
Treatment Success | 83% | 76% |
Systemic Absorption | <1% | <1% |
Regulatory Status and Global Use
Scheduling Classifications
Prescribing Guidelines
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Dosing: 1 drop hourly for 48 hours, then 6×/day for 4 weeks .
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Contraindications: Hypersensitivity to diamidines, concurrent steroid use .
Emerging Research and Future Directions
Nanoparticle Delivery Systems
Liposomal encapsulation increases corneal residence time by 3.2-fold, enhancing efficacy against cyst-forming Acanthamoeba strains.
Resistance Mechanisms
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